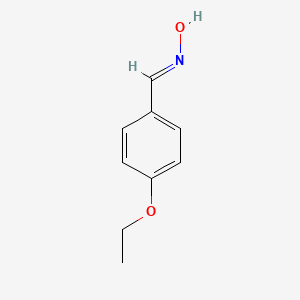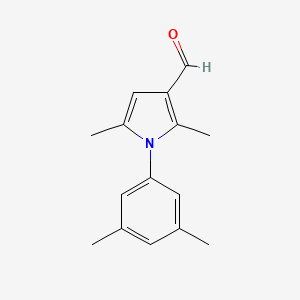![molecular formula C25H28N2O6 B2590757 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2137775-85-8](/img/structure/B2590757.png)
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The molecular weight of this compound is 452.507 g/mol. The purity of the compound is not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is significant as the Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while maintaining the integrity of other base-labile protecting groups. This methodology supports the synthesis of complex molecules, like octathymidylic acid fragments, by providing a robust protection strategy for sensitive hydroxyl functionalities during synthetic processes (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via a K2CO3-catalysed N-alkylation process, have been used for the efficient condensation with solid supports to facilitate the synthesis of structurally diverse N-substituted hydroxamic acids. This approach highlights the utility of the Fmoc group in the development of multiple solid-phase synthesis techniques, offering a pathway to synthesize a variety of N-substituted hydroxamic acids efficiently (Mellor & Chan, 1997).
Antibacterial Agents
The structure of 3-amino-2-methyl-1-azetidinyl moieties has been explored for their potential in enhancing the efficacy of antibacterial agents. Specifically, the synthesis and evaluation of azetidinylquinolones have indicated that the absolute stereochemistry of azetidine and oxazine rings is crucial for improving in vitro activity and oral efficacy, suggesting the significance of the azetidine moiety in the development of new antibacterial agents (Frigola et al., 1995).
Solid Phase Peptide Synthesis
The Fmoc amino acids are foundational in solid-phase peptide synthesis, offering a versatile and orthogonal scheme for the synthesis of biologically active peptides and small proteins. The advancements in solid supports, linkages, and understanding of solvation conditions have led to significant syntheses, demonstrating the pivotal role of Fmoc amino acids in bioorganic chemistry and peptide synthesis (Fields & Noble, 2009).
Amide Bond Protection
N,O-Bis-Fmoc derivatives of amino acids have been utilized as intermediates for the preparation of peptides with reversibly protected peptide bonds. This methodology aids in inhibiting interchain association during solid-phase peptide synthesis, showcasing the utility of Fmoc derivatives in facilitating the synthesis of 'difficult sequences' in peptides (Johnson et al., 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,21(28)29)26(4)22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVZQLZGAGAXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

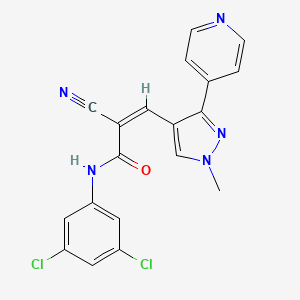
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2590676.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2590678.png)
![2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590681.png)
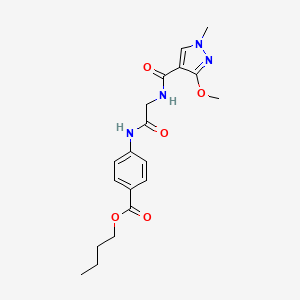

![7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2590687.png)


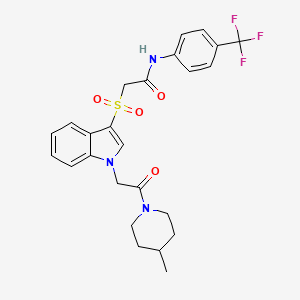

![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)
